Ethyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-5-carboxylate is a heterocyclic compound characterized by its unique pyrrolo[2,3-B]pyridine core structure. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities and its utility as a building block in the synthesis of various pharmacologically active molecules. The compound is recognized for its role in drug discovery, particularly in the development of novel therapeutics targeting various biological pathways.
Ethyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-5-carboxylate is classified within the broader category of pyrrolopyridine derivatives, which are known for their diverse biological activities. These compounds are often utilized in medicinal chemistry for their potential applications in treating diseases due to their ability to interact with specific biochemical targets .
The synthesis of ethyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-5-carboxylate typically involves several key steps:
The molecular structure of ethyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-5-carboxylate can be described as follows:
The structure features a fused pyrrole and pyridine ring system with an iodine substituent at the 3-position and an ethyl ester group at the 5-position. This arrangement imparts unique chemical properties that are crucial for its biological activity.
Ethyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-5-carboxylate is capable of undergoing various chemical reactions:
The mechanism of action for ethyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-5-carboxylate varies based on its specific application in medicinal chemistry. Generally, it may function as an inhibitor by binding to active sites on enzymes or receptors, thereby blocking their activity. Common targets include kinases and G-protein coupled receptors involved in various signaling pathways. The specific interactions dictate the compound's efficacy against particular biological targets .
Ethyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-5-carboxylate exhibits several notable physical properties:
The chemical properties include:
These properties make it suitable for various synthetic applications in medicinal chemistry .
Ethyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-5-carboxylate serves multiple scientific purposes:
These applications highlight its significance in advancing drug discovery and development efforts within medicinal chemistry .
Pyrrolopyridine derivatives constitute an important class of nitrogen-rich heterocycles that have gained prominence in pharmaceutical research due to their diverse biological activities and favorable physicochemical properties. The 7-azaindole core, in particular, serves as a bioisosteric replacement for purine nucleobases, enabling targeted interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways [4] [7]. This molecular mimicry underpins the scaffold's appearance in several therapeutic agents, ranging from kinase inhibitors to antiviral compounds.
The physicochemical profile of pyrrolopyridines offers distinct advantages over traditional aromatic hydrocarbons in drug design. Compared to indole or phenyl rings, the pyrrolo[2,3-b]pyridine system exhibits enhanced water solubility due to the presence of additional hydrogen bond acceptors, while maintaining sufficient lipophilicity for membrane permeability. This balance is crucial for optimizing bioavailability parameters in lead compounds [10]. The following table compares key physicochemical properties of pyrrolo[2,3-b]pyridine with related heterocyclic scaffolds:
Table 1: Physicochemical Comparison of Bioactive Heterocyclic Scaffolds
Scaffold | PSA (Ų) | LogP | H-bond Donors | H-bond Acceptors | Aqueous Solubility |
---|---|---|---|---|---|
Pyrrolo[2,3-b]pyridine | ~40-50 | 1.5-2.5 | 1 | 3 | Moderate |
Indole | 15.8 | 2.14 | 1 | 1 | Low |
Pyridine | 12.9 | 0.65 | 0 | 1 | High |
Pyrrolidine | 16.5 | 0.46 | 1 | 1 | High |
Pyrrole | 13.96 | 0.75 | 1 | 1 | Low-moderate |
Data derived from computational analyses of core structures [4] [10]
In central nervous system (CNS) drug development, pyrrolopyridine derivatives have shown particular promise. Research on β-secretase (BACE1) inhibitors for Alzheimer's disease has demonstrated that the pyrrolopyridine scaffold effectively mimics peptide motifs while improving blood-brain barrier penetration [4]. The hydrogen bonding capacity of the pyrrole NH and pyridine nitrogen enables strong interactions with catalytic aspartate residues in the BACE1 active site, making it a valuable template for inhibitor design. Beyond neurodegenerative applications, pyrrolo[2,3-b]pyridine derivatives have demonstrated anticancer potential through kinase inhibition, antiviral activity against RNA viruses, and analgesic effects via modulation of neuronal signaling pathways [7]. The structural versatility allows medicinal chemists to fine-tune electronic properties and binding affinities through strategic substituent placement, particularly at the C-3 and C-5 positions of the bicyclic system.
Halogenation represents a powerful strategy in molecular optimization, with iodine occupying a privileged position in medicinal chemistry due to its distinctive steric and electronic properties. Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate exemplifies this approach, where the iodine atom serves multiple strategic functions in drug design and development [1] [2]. The large atomic radius of iodine (133 pm) creates significant steric influence while its polarizability enables distinctive halogen bonding interactions with biomolecular targets. Unlike smaller halogens, iodine can participate in favorable orthogonal interactions with carbonyl oxygen atoms and other electron-rich species in enzyme binding pockets, enhancing binding affinity and selectivity [4] [10].
The electron-withdrawing nature of iodine also modulates the electronic properties of the heterocyclic system, reducing electron density at adjacent positions and influencing the molecule's overall polarity and dipole moment. This electronic perturbation can significantly impact pharmacokinetic properties including membrane permeability and metabolic stability. More importantly, the carbon-iodine bond serves as an excellent synthetic handle for structural diversification through transition metal-catalyzed cross-coupling reactions. The following table highlights key reactions enabled by the C-I bond in this molecule:
Table 2: Cross-Coupling Reactions of Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Reaction Type | Catalyst System | Coupling Partners | Applications in Drug Discovery |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, base | Arylboronic acids | Biaryl derivatives for kinase inhibitors |
Sonogashira | Pd/Cu cocatalyst | Terminal alkynes | Alkynylated heterocycles for CNS targets |
Heck | Pd(OAc)₂, phosphine | Alkenes | Extended conjugated systems for imaging agents |
Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Amines | Amino derivatives for antibacterial agents |
Carbonylation | Pd, CO atmosphere | Nucleophiles | Carboxamide and ester variants |
In the context of Alzheimer's disease therapeutics, halogenated scaffolds have proven particularly valuable. Research on BACE1 inhibitors has demonstrated that strategically placed halogens, especially at positions analogous to C-3 of pyrrolopyridines, enhance binding through halogen-π interactions with arginine residues in the enzyme's active site [4]. The iodo substituent's ability to participate in these non-covalent interactions while providing a site for further molecular elaboration makes Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate a versatile intermediate in the synthesis of potent protease inhibitors. Additionally, the iodine atom contributes to improved metabolic stability compared to lighter halogens, as the stronger C-I bond resists oxidative cleavage and in vivo dehalogenation, potentially extending the half-life of drug candidates derived from this scaffold [1] [10].
Table 3: Synthetic Approaches to Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Synthetic Route | Key Steps | Advantages | Yield Range |
---|---|---|---|
Direct C-3 iodination | Electrophilic iodination of ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate using NIS | High regioselectivity, minimal protecting groups | 60-75% |
Carboxylation of pre-iodinated scaffold | Metal-halogen exchange followed by CO₂ trapping on 3-iodo-7-azaindole | Flexible timing of ester introduction | 50-65% |
Multi-step assembly | Construction of pyrrolopyridine ring system from halogenated pyridine precursors | Enables diverse substitution patterns | 30-45% |
Microwave-assisted | Accelerated cyclization and iodination under microwave irradiation | Reduced reaction times, improved purity | 70-85% |
Data compiled from commercial synthetic procedures [2] [3] [6]
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2